6-Methyl-1H-indazole-3-carbonyl chloride
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Overview
Description
6-Methyl-1H-indazole-3-carbonyl chloride is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indazole-3-carbonyl chloride typically involves the reaction of 6-methyl-1H-indazole with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
[ \text{6-Methyl-1H-indazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-indazole-3-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 6-Methyl-1H-indazole-3-carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under basic or neutral conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
6-Methyl-1H-indazole-3-carboxylic acid: from hydrolysis.
6-Methyl-1H-indazole-3-methanol: from reduction.
Scientific Research Applications
6-Methyl-1H-indazole-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various indazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its role in the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-1H-indazole-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The acyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The molecular targets and pathways involved vary depending on the specific derivative or application being studied.
Comparison with Similar Compounds
- 1-Methyl-1H-indazole-3-carbonyl chloride
- 6-Chloro-1H-indazole-3-carbonyl chloride
- 5-Methyl-1H-indazole-3-carbonyl chloride
Comparison: 6-Methyl-1H-indazole-3-carbonyl chloride is unique due to the presence of a methyl group at the 6-position, which can influence its reactivity and biological activity compared to other indazole derivatives
Properties
IUPAC Name |
6-methyl-1H-indazole-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-2-3-6-7(4-5)11-12-8(6)9(10)13/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHGENPWZDRAAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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